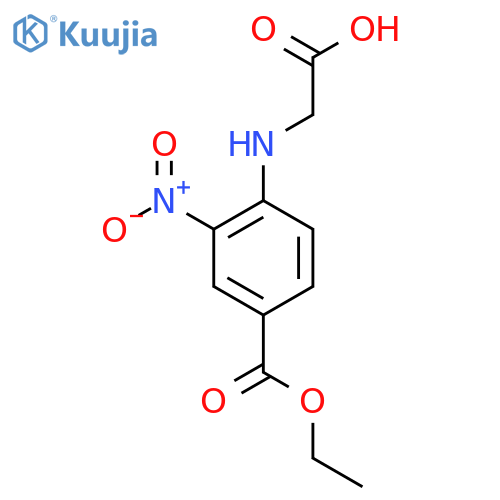Cas no 1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine)

1081513-23-6 structure
商品名:N-4-(Ethoxycarbonyl)-2-nitrophenylglycine
CAS番号:1081513-23-6
MF:C11H12N2O6
メガワット:268.222783088684
MDL:MFCD22385530
CID:4679348
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 化学的及び物理的性質
名前と識別子
-
- N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
- 2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid
- 2-{[4-(ethoxycarbonyl)-2-nitrophenyl]amino}acetic acid
- T5392
- ST45021389
- benzoic acid, 4-[(carboxymethyl)amino]-3-nitro-, 1-ethyl ester
- N-4-(Ethoxycarbonyl)-2-nitrophenylglycine
-
- MDL: MFCD22385530
- インチ: 1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)
- InChIKey: IOJCFTJBMNJGLJ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC(=C(C=1)[N+](=O)[O-])NCC(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 354
- トポロジー分子極性表面積: 121
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB414261-10 g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 10g |
€727.20 | 2022-06-10 | ||
| abcr | AB414261-5 g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 5g |
€430.80 | 2022-06-10 | ||
| TRC | N129360-1000mg |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 1g |
$ 390.00 | 2022-06-03 | ||
| abcr | AB414261-1 g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 1g |
€189.00 | 2022-06-10 | ||
| abcr | AB414261-500mg |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; . |
1081513-23-6 | 500mg |
€173.00 | 2024-04-20 | ||
| Ambeed | A867022-1g |
2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid |
1081513-23-6 | 97% | 1g |
$133.0 | 2024-04-26 | |
| abcr | AB414261-10g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; . |
1081513-23-6 | 10g |
€749.00 | 2024-04-20 | ||
| A2B Chem LLC | AI07310-1g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | >95% | 1g |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AI07310-10g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | >95% | 10g |
$884.00 | 2024-04-20 | |
| A2B Chem LLC | AI07310-5g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | >95% | 5g |
$620.00 | 2024-04-20 |
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 61389-26-2(Lignoceric Acid-d4)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1081513-23-6)N-4-(Ethoxycarbonyl)-2-nitrophenylglycine

清らかである:99%
はかる:5g
価格 ($):317.0